molecular formula C8H6FIO2 B2888957 2-Fluoro-6-iodo-3-methylbenzoic acid CAS No. 796967-33-4

2-Fluoro-6-iodo-3-methylbenzoic acid

Cat. No.: B2888957
CAS No.: 796967-33-4
M. Wt: 280.037
InChI Key: XYRLGIOIAJNDJX-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodo-3-methylbenzoic acid is an organic compound with the molecular formula C8H6FIO2 It is a derivative of benzoic acid, where the benzene ring is substituted with fluorine, iodine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-iodo-3-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . Another method includes the use of potassium bifluoride (KHF2) as an efficient fluorinating agent for organoboronic acids . The reaction typically involves heating the mixture at elevated temperatures and then purifying the product through extraction and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-iodo-3-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Fluoride salts in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling: Palladium catalysts and organoboron reagents.

Major Products Formed

    Substitution: Various substituted benzoic acids.

    Oxidation: Quinones.

    Reduction: Hydro derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

2-Fluoro-6-iodo-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals and radiolabeled compounds for imaging.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-6-iodo-3-methylbenzoic acid involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methyl group can affect the compound’s lipophilicity and overall stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-methylbenzoic acid
  • 3-Fluoro-2-iodo-6-methylbenzoic acid
  • 2-Iodo-6-methylbenzoic acid

Uniqueness

2-Fluoro-6-iodo-3-methylbenzoic acid is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and potential for halogen bonding. The compound’s structure allows for versatile applications in various fields of research, making it a valuable tool for scientists .

Properties

IUPAC Name

2-fluoro-6-iodo-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRLGIOIAJNDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)I)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A −78° C. solution of 2-fluoro-4-iodo-1-methylbenzene (25 g, 105.9 mmol) in THF (200 mL) was treated dropwise with LDA (2M solution in THF, 58.5 mL, 116 mmol), stirred at −78° C. for 1 hour, treated with excess powdered dry ice, stirred at −78° C. for 30 minutes, and warmed to room temperature gradually over about 18 hours. The mixture was concentrated and the residue was partitioned between 4N NaOH and diethyl ether. The aqueous phase was adjusted to pH 2 with 2N HCl and extracted three times with ethyl acetate. The combined extracts were washed with water and brine, dried (MgSO4), filtered, and concentrated to provide 19.4 g (66% yield) of the desired product. MS (ESI(+)) m/e 279 (M+H)+.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
58.5 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66%

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